molecular formula C18H17N3O4S2 B2405587 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 865180-44-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No. B2405587
CAS RN: 865180-44-5
M. Wt: 403.47
InChI Key: VJDMGHBJXMCHMV-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide” is a chemical compound with a unique structure . It is used in scientific research due to its diverse applications, including drug development, material synthesis, and biological studies.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains an allyl group (prop-2-en-1-yl), a sulfamoyl group (SO2NH2), and a phenoxyacetamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.5 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 401.0165114 g/mol, and its monoisotopic mass is also 401.0165114 g/mol . The compound has a complexity of 716 and a topological polar surface area of 127 Ų .

Scientific Research Applications

Antimicrobial Properties

A study by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds, including derivatives of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide. These compounds exhibited promising results as antimicrobial agents, highlighting their potential in combating bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Hypoglycemic and Hypolipidemic Activity

Mehendale-Munj, Ghosh, and Ramaa (2011) synthesized novel thiazolidinedione derivatives, demonstrating significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models. This indicates potential applications in treating type-2 diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anti-inflammatory Activity

Research by Golota et al. (2015) focused on designing non-steroidal anti-inflammatory drugs (NSAIDs) using the thiazolidinone structure. They discovered that compounds synthesized from this structure exhibited anti-exudative activity, suggesting potential use in inflammation management (Golota et al., 2015).

Anticancer Properties

Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds with promising properties for photodynamic cancer therapy. These compounds showed high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Analgesic Properties

A study by Demchenko et al. (2018) synthesized derivatives of thiazole compounds and evaluated their analgesic properties. The study indicated a moderate analgesic effect, suggesting potential for pain management applications (Demchenko et al., 2018).

Olefin Metathesis Catalysts

Vougioukalakis and Grubbs (2008) researched ruthenium-based olefin metathesis catalysts with thiazole-2-ylidene ligands. These complexes efficiently promoted various olefin metathesis reactions, highlighting their importance in chemical synthesis (Vougioukalakis & Grubbs, 2008).

properties

IUPAC Name

2-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDMGHBJXMCHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

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